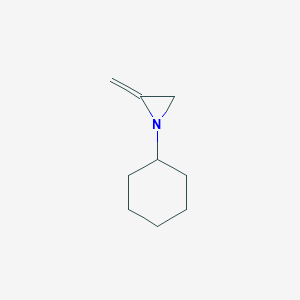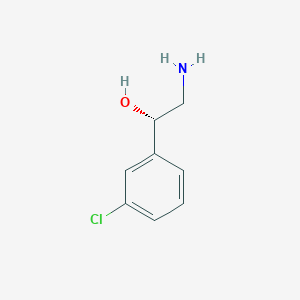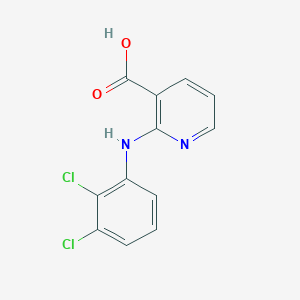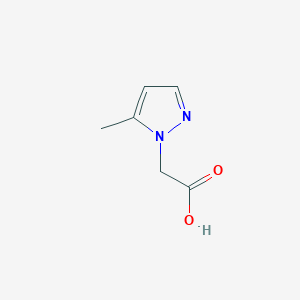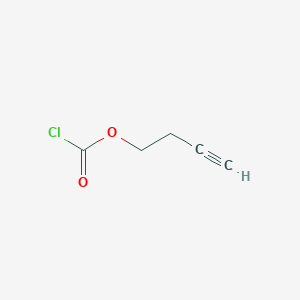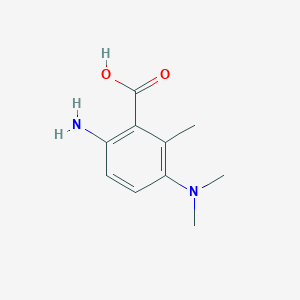![molecular formula C9H9BO3S B065121 (6-Methoxybenzo[b]thiophen-2-yl)boronic acid CAS No. 182133-35-3](/img/structure/B65121.png)
(6-Methoxybenzo[b]thiophen-2-yl)boronic acid
Overview
Description
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives, including (6-Methoxybenzo[b]thiophen-2-yl)boronic acid, often involves acid-catalyzed ring closures and subsequent reactions to introduce the boronic acid functionality. An initial reaction for synthesizing benzo[b]thiophenes may start from phenyl ketoester sulfides, leading to various substituted products through different synthetic routes, including plant growth regulators (Schuetz & Titus, 1967).
Molecular Structure Analysis
The molecular structure of (6-Methoxybenzo[b]thiophen-2-yl)boronic acid and related compounds can be elucidated using techniques such as X-ray crystallography, which provides insights into the crystal and molecular structures of methoxybenzo[b]thiophenes. These structural investigations reveal details about bond distances, angles, and the overall geometry of the molecule, facilitating a deeper understanding of its chemical behavior (Mullica et al., 1996).
Chemical Reactions and Properties
(6-Methoxybenzo[b]thiophen-2-yl)boronic acid participates in various chemical reactions, including Suzuki-Miyaura cross-coupling, which is a powerful tool for creating carbon-carbon bonds. This reactivity is crucial for synthesizing complex organic molecules, including pharmaceuticals and polymers. The boronic acid group in the molecule acts as a versatile handle for these cross-coupling reactions, enabling the synthesis of a wide range of compounds (Gull et al., 2013).
Physical Properties Analysis
The physical properties of (6-Methoxybenzo[b]thiophen-2-yl)boronic acid, such as melting point, solubility, and stability, are influenced by its molecular structure. These properties are essential for understanding the compound's behavior in different environments and conditions, impacting its handling, storage, and application in synthesis processes.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity with various chemical agents, are critical for the application of (6-Methoxybenzo[b]thiophen-2-yl)boronic acid in synthetic chemistry. Boronic acids, in general, are known for their ability to form reversible covalent bonds with diols and carbonyl groups, making them invaluable in dynamic covalent chemistry and sensing applications. This reactivity is exploited in the synthesis of complex molecules and in the development of detection methods for boronic acids and other boron-containing compounds (Aronoff et al., 2013).
Scientific Research Applications
Synthesis of Photochromic Compounds : "(6-Methoxybenzo[b]thiophen-2-yl)boronic acid" is used in synthesizing photochromic thieno-2H-chromenes, important for materials with light-sensitive properties (Queiroz et al., 2000).
Plant Growth Regulation : Derivatives of "(6-Methoxybenzo[b]thiophen-2-yl)boronic acid" have shown potential as plant growth regulators (Schuetz & Titus, 1967).
Synthesis of Carcinogenic Compounds : It's used in synthesizing hydroxybenzo[c]phenanthrene and hydroxybenzo[g]chrysene, which are intermediates for carcinogenic compounds (Kumar, 1997).
Creation of Complexes and Derivatives : It assists in synthesizing various complexes and derivatives with potential applications in chemistry and materials science (Neidlein & Seguil-Camargo, 1979).
Pharmaceutical Applications : Derivatives of this acid have been synthesized for their potential as urease enzyme inhibitors and nitric oxide scavengers (Gull et al., 2013).
Molecular Recognition and Chemosensing : It is involved in studies of molecular recognition and chemosensing technologies, particularly in the formation of intramolecular N-B dative bonds (Zhu et al., 2006).
Crystallography and Structural Analysis : The compound plays a role in crystallography and structural analysis of certain methoxybenzo[b]thiophenes (Mullica et al., 1996).
Synthetic Chemistry : It is used in the synthesis of various substituted benzo[b]thiophenes, highlighting its role in synthetic chemistry (Dickinson & Iddon, 1970).
Reactivity Studies : The compound's reactivity is studied in the context of forming tetraarylpentaborates, which have implications in the field of inorganic chemistry (Nishihara et al., 2002).
Alzheimer's Disease Research : A derivative of "(6-Methoxybenzo[b]thiophen-2-yl)boronic acid" has been synthesized as a PET probe precursor for Alzheimer's disease imaging (Majo et al., 2003).
Safety And Hazards
Handling “(6-Methoxybenzo[b]thiophen-2-yl)boronic acid” requires caution. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Future Directions
As an organoboron compound, “(6-Methoxybenzo[b]thiophen-2-yl)boronic acid” has potential applications in various fields of chemistry. Its use in Suzuki-Miyaura coupling reactions makes it a valuable reagent for creating new compounds . Future research may explore its potential uses in other types of chemical reactions.
properties
IUPAC Name |
(6-methoxy-1-benzothiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO3S/c1-13-7-3-2-6-4-9(10(11)12)14-8(6)5-7/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRDOYJXKKKYSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C=C(C=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441736 | |
| Record name | (6-Methoxy-1-benzothiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methoxybenzo[b]thiophen-2-yl)boronic acid | |
CAS RN |
182133-35-3 | |
| Record name | (6-Methoxy-1-benzothiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-methoxy-1-benzothiophen-2-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B65042.png)
![2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)]-](/img/structure/B65046.png)
![5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B65047.png)

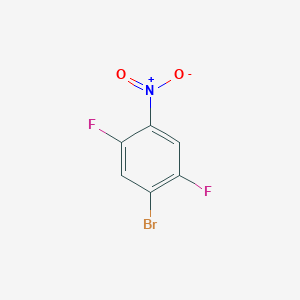
![(6R,7aS)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B65055.png)


